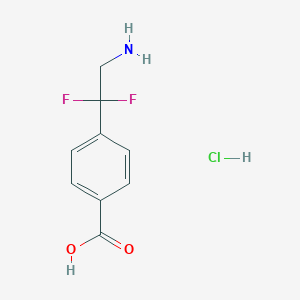

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride

Description

4-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride is a fluorinated aromatic compound with a molecular formula of C₉H₁₀ClF₂NO₂ and a molecular weight of 223.66 g/mol . The molecule features a benzoic acid core substituted with a 1,1-difluoroethylamine group at the para position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

4-(2-amino-1,1-difluoroethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-9(11,5-12)7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHUICJKDQUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with benzoic acid as the starting material.

Substitution Reaction: The benzoic acid undergoes a substitution reaction with 2-amino-1,1-difluoroethane under controlled conditions to introduce the 2-amino-1,1-difluoroethyl group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the substituted benzoic acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoic acid moiety.

Reduction: Reduced forms of the amino group.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Drug Development

One of the primary applications of 4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is in the development of inhibitors for β-secretase (BACE1), a critical enzyme involved in the pathogenesis of Alzheimer's disease. Research indicates that modifications to the compound can enhance its potency and selectivity against BACE1, potentially leading to new therapeutic strategies for treating Alzheimer's disease .

Case Study:

A study demonstrated that introducing a difluoromethyl group into BACE1 inhibitors improved their efficacy while reducing metabolic liabilities. The compound was shown to penetrate the central nervous system effectively, indicating its potential as a treatment option .

Biological Studies

The compound has been employed in various biological assays to investigate its effects on cellular processes. It has been used to study gene expression modulation through RNA interference techniques. Functionalized nanoparticles derived from para-amino benzoic acid have been utilized for delivering short interfering RNA (siRNA) effectively into cells, showcasing the compound's versatility in gene therapy applications .

Table 1: Summary of Biological Applications

Material Science

In material science, derivatives of this compound have been explored for creating biocompatible materials. These materials can be used in drug delivery systems and tissue engineering due to their favorable interaction with biological tissues and cells.

Case Study:

Research on self-assembled nanoparticles from para-amino benzoic acid indicated their potential use as non-toxic carriers for therapeutic agents. These nanoparticles demonstrated efficient cellular uptake and minimal interference with cell cycle progression, making them suitable candidates for drug delivery applications .

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 2-amino-1,1-difluoroethyl group plays a crucial role in its binding affinity and specificity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

4-(2-Aminoethyl)benzoic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Structural Differences : Lacks fluorine atoms on the ethylamine side chain.

- Key Properties :

- Reduced lipophilicity compared to the difluoro analog.

- Lower metabolic stability due to the absence of fluorine-induced steric and electronic effects.

- Applications : Used as a precursor in peptide synthesis and enzyme-linked assays .

Methyl 4-(2-Aminoethyl)benzoate Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol (estimated from )

- Structural Differences : Contains a methyl ester group instead of a carboxylic acid.

- Key Properties :

- Enhanced cell permeability due to esterification.

- Requires hydrolysis for bioactivation, limiting its utility in direct therapeutic applications.

- Applications : Intermediate in prodrug design .

4-(2-Aminoethyl)catechol Hydrochloride

- Molecular Formula: C₈H₁₀ClNO₂ (inferred from )

- Molecular Weight : ~187.62 g/mol

- Structural Differences : Replaces the benzoic acid group with a catechol (1,2-dihydroxybenzene) moiety.

- Key Properties :

- Higher solubility in polar solvents due to hydroxyl groups.

- Susceptible to oxidation, reducing stability under physiological conditions.

- Applications : Investigated in neurotransmitter analog synthesis .

4-(2-Aminoethyl)benzenesulphonyl Fluoride Hydrochloride (AEBSF)

- Molecular Formula: C₈H₁₀ClFNO₂S

- Molecular Weight : 239.70 g/mol

- Structural Differences : Contains a sulphonyl fluoride group instead of a carboxylic acid.

- Key Properties :

- Applications : Broad-spectrum serine protease inhibitor in biochemical research .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

Impact of Fluorination

The 1,1-difluoroethyl group in the target compound enhances electrophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 4-(2-aminoethyl)benzoic acid hydrochloride. Fluorine atoms increase the compound’s stability in vivo, making it suitable for prolonged therapeutic action .

Bioactivity Comparisons

- Anticancer Potential: Derivatives of aminobenzoic acids, including acrylamide-modified analogs (e.g., compounds 28–30 in ), show cytotoxicity against hepatocellular carcinoma. Fluorination may amplify this activity by improving target binding .

Biological Activity

4-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

- Molecular Formula: C9H10ClF2N O2

- Molecular Weight: Approximately 219.63 g/mol

- Structural Features: The compound features a benzoic acid moiety substituted with a 2-amino-1,1-difluoroethyl group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation: It acts as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Antitumor Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression .

Enzyme Interaction Studies

Studies have demonstrated that this compound promotes the activity of key protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and are often dysregulated in aging and various diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may possess antibacterial and antifungal properties, although further studies are needed to confirm these effects .

Case Studies

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-amino-1,1-difluoroethyl)benzoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the benzoic acid core. Key steps include:

- Substituent Introduction : Reacting 4-bromobenzoic acid with 1,1-difluoroethylamine via nucleophilic substitution to introduce the difluoroethylamine group.

- Hydrochloride Salt Formation : Acidification with HCl to precipitate the hydrochloride salt.

- Purification : Recrystallization using ethanol/water mixtures to achieve >95% purity, confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm the presence of the difluoroethyl group (δ ~3.8 ppm for CH₂, F coupling constant ~240 Hz) and benzoic acid protons (δ 8.0–8.3 ppm).

- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid mobile phase) with ESI-MS detects impurities (<2%) and verifies molecular weight (calc. 259.7 g/mol, observed [M+H]⁺ 260.1) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 46.3%, H: 3.9%, N: 5.4%) .

Advanced: How can researchers address challenges in controlling stereochemistry during synthesis?

Methodological Answer:

The difluoroethyl group’s steric and electronic effects may lead to unintended stereoisomers. Mitigation strategies include:

- Chiral Chromatography : Use of Chiralpak® IG columns (hexane/isopropanol) to separate enantiomers.

- Asymmetric Catalysis : Employing palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (>90%) .

- Kinetic Studies : Monitoring reaction intermediates via in situ FTIR to optimize temperature and solvent polarity (e.g., DMF vs. THF) .

Advanced: What methodologies are used to study this compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Quantify degradation products (e.g., free benzoic acid) via LC-MS over 24 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) and hygroscopicity under controlled humidity .

- Light Sensitivity Testing : Expose to UV-Vis light (254 nm) to detect photolytic byproducts (e.g., defluorination) using F NMR .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

-

High Solubility : In polar aprotic solvents (DMSO, DMF) due to ionic hydrochloride and benzoic acid groups.

-

Low Solubility : In non-polar solvents (hexane, chloroform).

-

Aqueous Solubility : pH-dependent; soluble in alkaline buffers (pH >8) via deprotonation of the carboxylic acid group. Solubility

Solvent Solubility (mg/mL) DMSO 50.2 Water (pH 7) 1.8 Ethanol 12.5

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., receptor binding assays) may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) across labs. Use positive controls (e.g., known inhibitors) to calibrate results.

- Metabolite Interference : Perform LC-MS/MS to verify compound integrity in biological matrices.

- Computational Modeling : Compare molecular docking results (AutoDock Vina) with experimental data to validate binding poses .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., overalkylation) by precise control of residence time and temperature.

- In Situ Quenching : Add scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted amines.

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., 1.2:1 amine:benzoyl chloride) and solvent systems (e.g., EtOAc/hexane for crystallization) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles. Use fume hoods for weighing.

- Storage : Airtight container at -20°C, desiccated to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA D003) .

Advanced: How does the difluoroethyl group influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolic Stability : The CF₂ group resists cytochrome P450 oxidation, prolonging half-life (t₁/₂ ~6 hours in rat plasma).

- Membrane Permeability : Enhanced logP (2.1) compared to non-fluorinated analogs, improving blood-brain barrier penetration.

- In Vivo Imaging : F-labeled analogs used in PET studies to track biodistribution .

Advanced: What computational tools predict this compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian 09 (B3LYP/6-31G*) models transition states for nucleophilic attacks on the difluoroethyl group.

- Machine Learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions.

- Solvent Effects : COSMO-RS simulations optimize solvent selection for SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.